Cas no 87947-80-6 (tert-butyl (2E)-3-cyclohexylprop-2-enoate)

tert-butyl (2E)-3-cyclohexylprop-2-enoate 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid, 3-cyclohexyl-, 1,1-dimethylethyl ester, (2E)-
- tert-butyl (2E)-3-cyclohexylprop-2-enoate
- 87947-80-6
- SCHEMBL1414462
- EN300-1456000
-
- インチ: InChI=1S/C13H22O2/c1-13(2,3)15-12(14)10-9-11-7-5-4-6-8-11/h9-11H,4-8H2,1-3H3/b10-9+
- InChIKey: XLYSUJXRTOFTAJ-MDZDMXLPSA-N
計算された属性
- 精确分子量: 210.161979940Da
- 同位素质量: 210.161979940Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 229
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- XLogP3: 4.1
tert-butyl (2E)-3-cyclohexylprop-2-enoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1456000-10.0g |
tert-butyl (2E)-3-cyclohexylprop-2-enoate |
87947-80-6 | 10.0g |
$3499.0 | 2022-12-09 | ||
Enamine | EN300-1456000-1.0g |
tert-butyl (2E)-3-cyclohexylprop-2-enoate |
87947-80-6 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1456000-250mg |
tert-butyl (2E)-3-cyclohexylprop-2-enoate |
87947-80-6 | 250mg |
$748.0 | 2023-09-29 | ||
Enamine | EN300-1456000-0.1g |
tert-butyl (2E)-3-cyclohexylprop-2-enoate |
87947-80-6 | 0.1g |
$715.0 | 2022-12-09 | ||
Enamine | EN300-1456000-5.0g |
tert-butyl (2E)-3-cyclohexylprop-2-enoate |
87947-80-6 | 5.0g |
$2360.0 | 2022-12-09 | ||
Enamine | EN300-1456000-5000mg |
tert-butyl (2E)-3-cyclohexylprop-2-enoate |
87947-80-6 | 5000mg |
$2360.0 | 2023-09-29 | ||
Enamine | EN300-1456000-500mg |
tert-butyl (2E)-3-cyclohexylprop-2-enoate |
87947-80-6 | 500mg |
$781.0 | 2023-09-29 | ||
Enamine | EN300-1456000-50mg |
tert-butyl (2E)-3-cyclohexylprop-2-enoate |
87947-80-6 | 50mg |
$683.0 | 2023-09-29 | ||
Enamine | EN300-1456000-100mg |
tert-butyl (2E)-3-cyclohexylprop-2-enoate |
87947-80-6 | 100mg |
$715.0 | 2023-09-29 | ||
Enamine | EN300-1456000-0.25g |
tert-butyl (2E)-3-cyclohexylprop-2-enoate |
87947-80-6 | 0.25g |
$748.0 | 2022-12-09 |
tert-butyl (2E)-3-cyclohexylprop-2-enoate 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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8. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
tert-butyl (2E)-3-cyclohexylprop-2-enoateに関する追加情報
Introduction to Tert-butyl (2E)-3-cyclohexylprop-2-enoate (CAS No. 87947-80-6)
Tert-butyl (2E)-3-cyclohexylprop-2-enoate, a compound with the chemical formula C₁₁H₁₈O₂, is a tert-butyl ester derived from (2E)-3-cyclohexylprop-2-enoic acid. This compound has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural properties and potential applications. The CAS number 87947-80-6 uniquely identifies this substance, facilitating its recognition in scientific literature and industrial applications.
The molecular structure of tert-butyl (2E)-3-cyclohexylprop-2-enoate features a conjugated enone system, which is known for its reactivity and utility in various synthetic pathways. The presence of a tert-butyl group enhances the stability of the ester, making it a valuable intermediate in organic synthesis. Additionally, the cyclohexyl moiety contributes to the compound's solubility and bioavailability, which are critical factors in pharmaceutical applications.
Recent advancements in the field of medicinal chemistry have highlighted the importance of structurally diverse compounds in drug discovery. Tert-butyl (2E)-3-cyclohexylprop-2-enoate has been investigated for its potential role as a precursor in the synthesis of bioactive molecules. Its conjugated system allows for facile functionalization, enabling chemists to explore a wide range of derivatives with tailored properties.
One of the most intriguing aspects of this compound is its application in the synthesis of pharmaceutical intermediates. The enone group can undergo various reactions, including Michael additions, aldol condensations, and cyclizations, which are pivotal in constructing complex molecular architectures. These reactions are often employed in the development of novel therapeutic agents targeting various diseases.
Furthermore, the ester functionality in tert-butyl (2E)-3-cyclohexylprop-2-enoate makes it a suitable candidate for further derivatization into more complex molecules. Esterases and lipases can hydrolyze esters under specific conditions, releasing carboxylic acids or alcohols that can be incorporated into drug molecules. This property is particularly useful in prodrug design, where esters are commonly used to improve drug solubility and bioavailability.
Research has also explored the potential of tert-butyl (2E)-3-cyclohexylprop-2-enoate as a chiral building block. The cyclohexyl group introduces steric hindrance, which can influence the stereochemistry of subsequent reactions. Chiral compounds are crucial in pharmaceuticals, as their enantiomers can exhibit vastly different biological activities. By controlling the stereochemistry during synthesis, researchers can optimize the pharmacological properties of drug candidates.
In conclusion, tert-butyl (2E)-3-cyclohexylprop-2-enoate (CAS No. 87947-80-6) is a versatile compound with significant potential in organic synthesis and pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel bioactive molecules. As research continues to uncover new applications for this compound, its importance in the chemical and pharmaceutical industries is likely to grow.
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